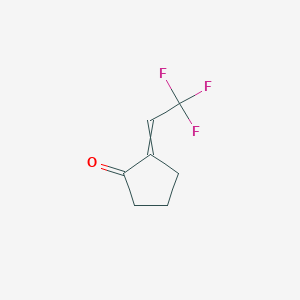
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is an organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one typically involves a Knoevenagel-type reaction. This reaction uses 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ by the reaction of trifluoroacetic anhydride with triethylamine . This method allows for the efficient synthesis of a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethylidene)cyclopentan-1-one: Similar in structure but with two fluorine atoms instead of three.
Cyclopentanone: Lacks the trifluoroethylidene group and has different reactivity and applications.
2-Cyclopenten-1-one: Contains a double bond in the cyclopentane ring and has distinct chemical properties.
Uniqueness
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
152500-08-8 |
|---|---|
Fórmula molecular |
C7H7F3O |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h4H,1-3H2 |
Clave InChI |
LSBJVVGCRNZMTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(F)(F)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
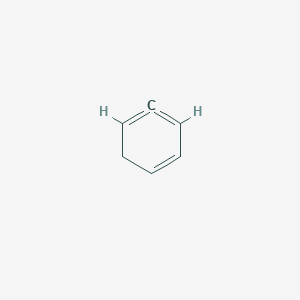
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
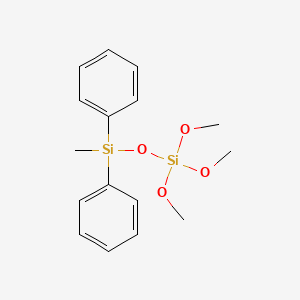
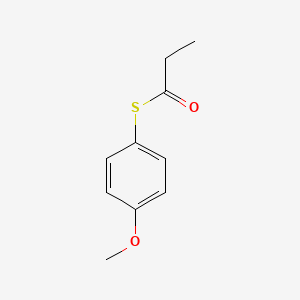
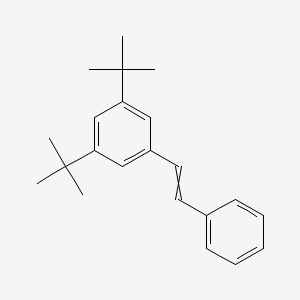


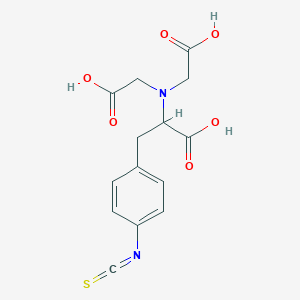


![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
